

Physical properties of 7-(Bromomethyl)pentadecane: boiling point, density

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *7-(Bromomethyl)pentadecane*

Cat. No.: *B1342180*

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **7-(Bromomethyl)pentadecane**

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of the core physical properties of **7-(Bromomethyl)pentadecane** (CAS No. 52997-43-0), specifically its boiling point and density. Intended for researchers, chemists, and professionals in drug development and materials science, this document synthesizes theoretical principles with validated experimental data. It delves into the structural basis for its observed properties, offers detailed, field-proven protocols for their experimental determination, and underscores the practical implications of these parameters in a laboratory and industrial context. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as a trusted resource for the safe and effective application of this versatile alkyl halide intermediate.

Introduction: The Chemical Identity and Significance of 7-(Bromomethyl)pentadecane

7-(Bromomethyl)pentadecane, also known by synonyms such as 1-Bromo-2-hexyldecane, is a branched-chain alkyl halide.^[1] It is structurally characterized by a fifteen-carbon

pentadecane backbone with a bromomethyl group (-CH₂Br) located at the seventh carbon position.^[2] This compound is typically a colorless to pale yellow liquid at room temperature and is valued as a reactive intermediate in organic synthesis.^{[1][2][3]}

The utility of **7-(Bromomethyl)pentadecane** stems from the reactivity of the carbon-bromine bond. The bromine atom is an excellent leaving group, making the compound a prime substrate for nucleophilic substitution reactions.^{[1][2]} This allows for the introduction of the bulky, lipophilic 2-hexyldecyl group into a wide array of molecules, thereby modifying their physical and chemical properties, such as solubility or steric profile.^[1] Its applications are found in the synthesis of advanced materials, pharmaceuticals, and specialty chemicals.^{[1][4]}

A precise understanding of its physical properties, particularly boiling point and density, is paramount for its practical application. These parameters govern critical processes such as:

- Reaction Engineering: Selecting appropriate reactor conditions (temperature, pressure) to maintain the desired phase and prevent unwanted side reactions or decomposition.
- Purification: Designing effective purification strategies, such as distillation, which directly rely on boiling point differences.
- Process Safety and Handling: Informing safe storage and handling procedures, especially concerning its flammability, as indicated by its flash point.^{[1][5]}
- Formulation and Dosing: Calculating accurate concentrations and dosages when used in liquid formulations.

This guide provides a detailed examination of these key physical properties, supported by experimental methodologies to ensure their accurate determination.

Core Physical Properties of 7-(Bromomethyl)pentadecane

The physical characteristics of **7-(Bromomethyl)pentadecane** are a direct consequence of its molecular structure: a large, nonpolar alkyl framework combined with a weakly polar bromomethyl group.

Quantitative Data Summary

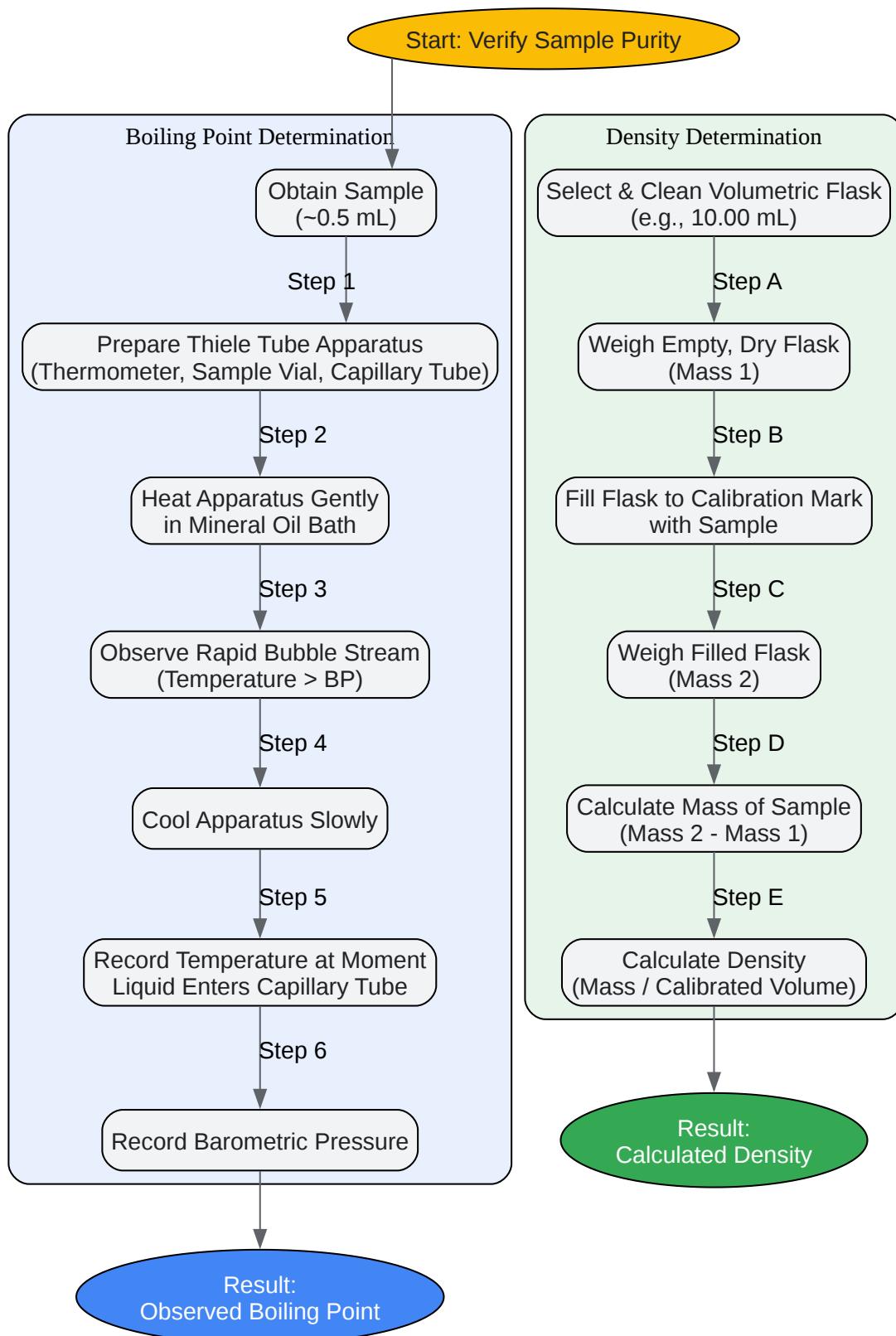
The following table summarizes the key physical properties of **7-(Bromomethyl)pentadecane**, compiled from multiple authoritative sources.

Property	Value	Conditions	Source(s)
Molecular Formula	C ₁₆ H ₃₃ Br	-	[1][5]
Molecular Weight	305.34 g/mol	-	[1][4]
CAS Number	52997-43-0	-	[1]
Appearance	Colorless to light yellow, clear liquid	Room Temperature	[1][3]
Boiling Point	341.1 ± 10.0 °C	760 mmHg (Atmospheric Pressure)	[1][3][5][6]
118 °C	0.5 mmHg (Reduced Pressure)		
Density	0.997 ± 0.06 g/cm ³	20 °C	[1][3][5][6]
Specific Gravity	1.00	20/20 °C	
Refractive Index	1.4600 - 1.4640	20 °C	[3][5]
Flash Point	107.6 ± 11.0 °C	-	[1][3][5]

Expert Analysis of Properties

The high boiling point of **7-(Bromomethyl)pentadecane** at atmospheric pressure (341.1 °C) is a direct result of its high molecular weight (305.34 g/mol).[1][3][4][5][6] The primary intermolecular forces at play are van der Waals dispersion forces.[7] These forces, while individually weak, become significant over the large surface area of the C16 alkyl chain, requiring substantial thermal energy to overcome and transition the substance into the gas phase.[7][8]

The significant reduction in boiling point under vacuum (118 °C at 0.5 mmHg) is a critical piece of data for the practicing chemist. Heating organic compounds to temperatures exceeding 300 °C often leads to thermal decomposition. Therefore, purification of **7-(Bromomethyl)pentadecane** is almost exclusively performed via vacuum distillation. This technique lowers the ambient pressure, allowing the compound to boil at a much lower temperature where the risk of degradation is minimal.


With a density of approximately 0.997 g/cm³ at 20 °C, **7-(Bromomethyl)pentadecane** is nearly as dense as water under the same conditions.^{[1][3][5][6]} This is noteworthy, as many long-chain hydrocarbons are significantly less dense than water. The presence of the heavy bromine atom (atomic weight ~79.9 amu) in the molecule increases its mass-to-volume ratio, bringing its density close to 1.0 g/cm³. For practical purposes, this means that in an immiscible mixture, it may not distinctly float or sink in water, potentially forming a separate phase at the interface or a fine emulsion depending on the conditions.

Experimental Protocols for Property Determination

The following protocols describe standard, reliable methods for determining the boiling point and density of liquid samples like **7-(Bromomethyl)pentadecane** in a research setting. The causality behind key steps is explained to ensure both accuracy and safety.

Workflow for Physical Property Determination

The logical flow for determining these properties is outlined below. It emphasizes starting with a small-scale, efficient method for boiling point determination before proceeding to density measurement.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining boiling point and density.

Protocol 1: Boiling Point Determination via Thiele Tube (Micro-scale Method)

This method is ideal for research due to its efficiency and minimal sample requirement (<0.5 mL).^[9] It relies on the principle that a liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

- Expertise & Rationale: The inverted capillary tube traps a small amount of air. Upon heating, this air expands and is expelled. As the liquid boils, its vapor fills the capillary tube. Upon cooling, the vapor pressure inside the capillary drops. When the external atmospheric pressure exceeds the internal vapor pressure, the liquid is forced back into the tube. This precise moment corresponds to the equilibrium where vapor pressure equals atmospheric pressure—the definition of the boiling point.^[10]
- Step-by-Step Methodology:
 - Apparatus Assembly: Attach a small glass vial (e.g., a 75mm Durham tube) to a thermometer using a small rubber band or wire. The bottom of the vial should be level with the thermometer's bulb.^[9]
 - Sample Addition: Add approximately 0.5 mL of **7-(Bromomethyl)pentadecane** to the vial.
 - Capillary Insertion: Place a melting-point capillary tube (sealed at one end) into the vial with the open end down.^[9]
 - Heating: Clamp the entire assembly in a Thiele tube filled with mineral oil, ensuring the oil level is above the sample vial but below the rubber band. Heat the side arm of the Thiele tube gently with a microburner or heating mantle.^[10]
 - Observation (Heating): As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until the bubbling becomes a rapid, continuous stream, indicating the temperature is just above the boiling point.
 - Observation (Cooling): Remove the heat source and allow the apparatus to cool slowly while stirring the oil with the thermometer.

- Data Recording: The bubbling will slow and stop. The exact temperature at which the liquid is drawn back into the capillary tube is the observed boiling point.[10]
- Pressure Correction: Simultaneously, record the ambient barometric pressure. If the pressure is not 760 mmHg, the observed boiling point may need to be corrected.
- Self-Validation: For trustworthy results, repeat the determination at least twice. The recorded boiling points should agree within 1-2 °C. Ensure the thermometer is calibrated against known standards.

Protocol 2: Density Determination via Volumetric Flask

This method provides high accuracy by using an analytical balance for precise mass measurement and a Class A volumetric flask for precise volume measurement.[11][12]

- Expertise & Rationale: Density is an intrinsic property defined as mass per unit volume.[11] This protocol is designed to measure these two variables with high precision. The choice of a Class A volumetric flask is critical as it is calibrated to contain a very specific volume at a given temperature (usually 20 °C) with a low margin of error. Temperature control is crucial as the volume of a liquid, and thus its density, changes with temperature.[11]
- Step-by-Step Methodology:
 - Preparation: Select a clean and completely dry Class A volumetric flask (e.g., 5.00 mL or 10.00 mL). Allow it to equilibrate to the ambient temperature of the balance room.
 - Mass of Empty Flask: Using a four-figure analytical balance, weigh the empty flask with its stopper and record the mass (m_1).
 - Filling the Flask: Carefully fill the flask with **7-(Bromomethyl)pentadecane** until the bottom of the meniscus is exactly on the calibration mark. Use a pipette for the final additions to avoid overshooting the mark.
 - Mass of Filled Flask: Stopper the flask, ensuring no liquid is on the outside (wipe carefully if necessary), and weigh it again on the same balance. Record the mass (m_2).
 - Temperature Measurement: Measure and record the temperature of the sample/room (T).

- Calculation:
 - Mass of liquid (m) = $m_2 - m_1$
 - Volume of liquid (V) = Calibrated volume of the flask (e.g., 10.00 mL)
 - Density (ρ) = m / V
- Self-Validation: Perform the measurement in triplicate to ensure reproducibility. The calculated densities should be within a narrow range (e.g., $\pm 0.005 \text{ g/cm}^3$). Ensure the balance is properly tared and calibrated before use.

Conclusion

7-(Bromomethyl)pentadecane is a valuable synthetic intermediate whose physical properties are dictated by its high molecular weight and branched alkyl structure. Its high boiling point necessitates purification by vacuum distillation to prevent thermal degradation, while its density, being close to that of water, is an important consideration for phase separations. The experimental protocols detailed herein provide a reliable framework for the accurate and reproducible determination of these critical parameters. By integrating a foundational understanding of the molecular basis of these properties with rigorous experimental technique, researchers can ensure the safe, efficient, and successful application of **7-(Bromomethyl)pentadecane** in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. CAS 52997-43-0: 7-(bromomethyl)pentadecane | CymitQuimica [cymitquimica.com]
- 3. 7-(Bromomethyl)pentadecane | 52997-43-0 [chemicalbook.com]
- 4. (7R)-7-(bromomethyl)pentadecane | Benchchem [benchchem.com]

- 5. 52997-43-0 CAS MSDS (7-(Bromomethyl)pentadecane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chapter 7 Notes [web.pdx.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 12. chm.uri.edu [chm.uri.edu]
- To cite this document: BenchChem. [Physical properties of 7-(Bromomethyl)pentadecane: boiling point, density]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1342180#physical-properties-of-7-bromomethyl-pentadecane-boiling-point-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com